molecular formula C14H16O3 B14391037 5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one CAS No. 87769-41-3

5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one

Cat. No.: B14391037
CAS No.: 87769-41-3
M. Wt: 232.27 g/mol
InChI Key: JMRFQMZJTNELTI-UHFFFAOYSA-N
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Description

5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one is a chemical compound known for its unique structure and reactivity It belongs to the class of dioxinones, which are characterized by a dioxin ring fused with other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of diketene with benzyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxinone ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and efficiency. The reaction parameters are closely monitored, and advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the dioxinone ring .

Major Products Formed

The major products formed from these reactions include benzyl-substituted ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its use and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

CAS No.

87769-41-3

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

5-benzyl-2,2,6-trimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C14H16O3/c1-10-12(9-11-7-5-4-6-8-11)13(15)17-14(2,3)16-10/h4-8H,9H2,1-3H3

InChI Key

JMRFQMZJTNELTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC(O1)(C)C)CC2=CC=CC=C2

Origin of Product

United States

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